6-Chloro-2,3-difluorobenzaldehyde is an organic compound belonging to the class of aromatic aldehydes. While its specific research applications are not widely documented, the synthesis and characterization of this compound have been reported in scientific literature. One study describes its preparation through a multi-step process involving the reaction of 2,3-difluorophenol with chloroformamidine followed by subsequent hydrolysis []. The synthesized product was characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
Due to the presence of functional groups like the aldehyde and the electron-withdrawing chloro and fluoro substituents, 6-Chloro-2,3-difluorobenzaldehyde possesses unique chemical properties that could potentially be exploited in various scientific research fields. Some potential applications include:
6-Chloro-2,3-difluorobenzaldehyde is an organic compound with the molecular formula and a molecular weight of approximately 176.55 g/mol. It features a benzaldehyde functional group, characterized by the presence of a formyl group (-CHO) attached to a benzene ring that also contains two fluorine atoms and one chlorine atom. The compound is known for its unique electronic properties due to the electronegative halogen substituents, which can influence its reactivity and interactions in
There is no documented information available on the specific mechanism of action of 6-chloro-2,3-difluorobenzaldehyde in biological systems.
The biological activity of 6-Chloro-2,3-difluorobenzaldehyde is not extensively documented, but it exhibits properties that suggest potential pharmacological applications. It has been noted as a CYP1A2 inhibitor, indicating its potential role in drug metabolism and interactions . This inhibition may affect the metabolism of various pharmaceutical compounds, making it relevant in drug design and development.
Synthesis of 6-Chloro-2,3-difluorobenzaldehyde can be achieved through several methods:
6-Chloro-2,3-difluorobenzaldehyde serves multiple purposes in various fields:
Several compounds share structural similarities with 6-Chloro-2,3-difluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chloro-2,3-difluorobenzaldehyde | Similar halogenation pattern | |
4-Chloro-3-fluorobenzaldehyde | Different substitution pattern on benzene ring | |
3-Chloro-2-fluorobenzaldehyde | Different positioning of halogens |
6-Chloro-2,3-difluorobenzaldehyde is unique due to its specific arrangement of halogen substituents which influences its reactivity and biological activity differently compared to its analogs. The combination of chlorine and fluorine atoms at these positions enhances its potential as a pharmaceutical intermediate while affecting its interaction with biological targets.